3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol through a Skraup synthesis.
Substitution Reactions: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and chlorophenylsulfanyl groups. This can be achieved using chlorobenzene and chlorophenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors equipped with efficient mixing and temperature control.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Separation and Purification: Advanced separation techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce additional functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Quinoline N-oxides: Formed through oxidation.
Dihydroquinolines: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline: Similar structure with a methyl group instead of a chlorine atom.
3-(4-Bromophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline: Similar structure with a bromine atom instead of a chlorine atom.
3-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfanyl]quinoline: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline is unique due to the presence of two chlorine atoms, which can influence its electronic properties and reactivity. This compound’s specific substitution pattern may result in distinct biological activities and chemical behavior compared to its analogs.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-11-9-14(10-12-16)17-13-15-5-1-3-7-19(15)24-21(17)25-20-8-4-2-6-18(20)23/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAHFNWCMOAHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.